molecular formula C22H16N2O B7755958 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine CAS No. 52829-05-7

4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine

Cat. No.: B7755958
CAS No.: 52829-05-7
M. Wt: 324.4 g/mol
InChI Key: PGLALWHQTQDKMG-UHFFFAOYSA-N
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Description

4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C22H16N2O, features a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a hydroxyphenyl group at position 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under acidic or basic conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization with guanidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4,6-diphenyl-2-(2-quinonyl)pyrimidine.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Diphenyl-2-aminopyrimidine
  • 4,6-Diphenyl-2-methylpyrimidine
  • 4,6-Diphenyl-2-(2-methoxyphenyl)pyrimidine

Uniqueness

4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This functional group enhances its potential as an antioxidant and anti-inflammatory agent, distinguishing it from other similar pyrimidine derivatives .

Properties

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c25-21-14-8-7-13-18(21)22-23-19(16-9-3-1-4-10-16)15-20(24-22)17-11-5-2-6-12-17/h1-15,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLALWHQTQDKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425186
Record name 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52829-05-7
Record name 4,6-Diphenyl-2-(2-hydroxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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